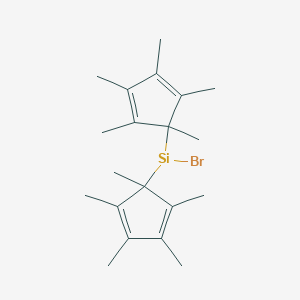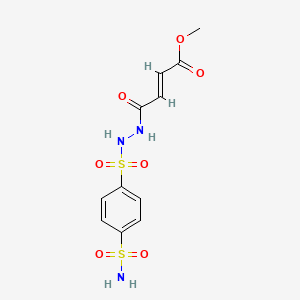
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide is a complex organic compound with a unique structure that combines a butenedioic acid ester with a sulfonyl hydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide typically involves multiple steps:
Esterification: The initial step involves the esterification of 2-butenedioic acid with methanol to form the monomethyl ester.
Hydrazide Formation: Finally, the hydrazide group is introduced by reacting the sulfonylated ester with hydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted hydrazides.
Applications De Recherche Scientifique
2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its unique structure and reactivity.
Materials Science: The compound is explored for use in the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules are of interest for understanding biochemical pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide involves its interaction with specific molecular targets. The sulfonyl hydrazide group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenedioic acid, 2-methyl-, (E)-:
2-Butenedioic acid (E)-, bis(2-ethylhexyl) ester: This compound has a similar ester structure but with different substituents.
Uniqueness
The uniqueness of 2-Butenedioic acid, (E)-, monomethyl ester, 2-((4-(aminosulfonyl)phenyl)sulfonyl)hydrazide lies in its combination of ester and sulfonyl hydrazide groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Numéro CAS |
114642-67-0 |
|---|---|
Formule moléculaire |
C11H13N3O7S2 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
methyl (E)-4-oxo-4-[2-(4-sulfamoylphenyl)sulfonylhydrazinyl]but-2-enoate |
InChI |
InChI=1S/C11H13N3O7S2/c1-21-11(16)7-6-10(15)13-14-23(19,20)9-4-2-8(3-5-9)22(12,17)18/h2-7,14H,1H3,(H,13,15)(H2,12,17,18)/b7-6+ |
Clé InChI |
NGPPEDWLJAJCIE-VOTSOKGWSA-N |
SMILES isomérique |
COC(=O)/C=C/C(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
SMILES canonique |
COC(=O)C=CC(=O)NNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


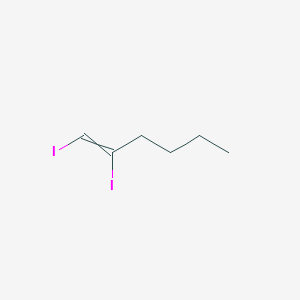
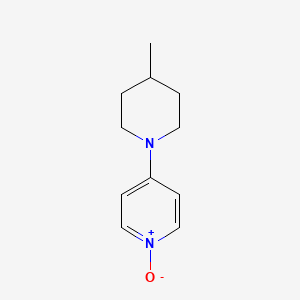
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
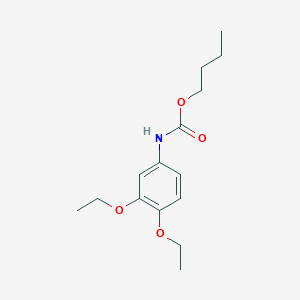
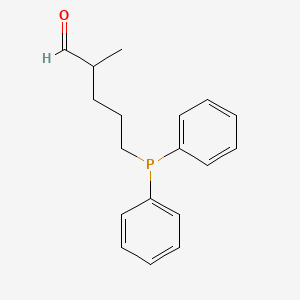

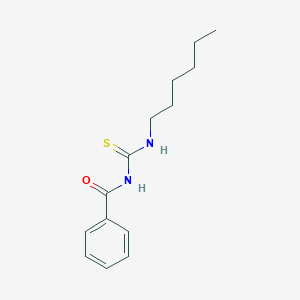
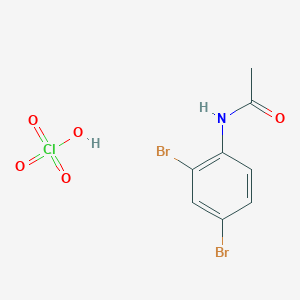
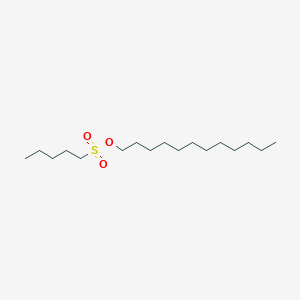
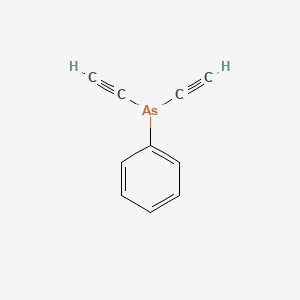
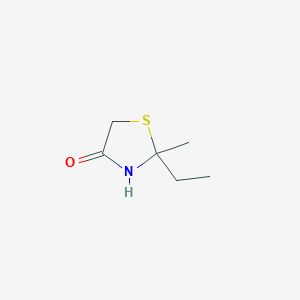
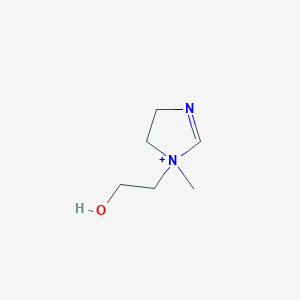
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
